1-(2,4-Bis(methylthio)phenyl)-2-chloropropan-1-one
Description
1-(2,4-Bis(methylthio)phenyl)-2-chloropropan-1-one is a chlorinated aromatic ketone featuring two methylthio (-SMe) groups at the 2- and 4-positions of the phenyl ring and a chlorine atom on the β-carbon of the propanone chain.
Properties
Molecular Formula |
C11H13ClOS2 |
|---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-[2,4-bis(methylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H13ClOS2/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3 |
InChI Key |
SNORUNHWOBNMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)SC)SC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs and their properties are summarized below:
Table 1: Comparison of Structural Analogs
Key Observations:
- Electronic Effects: The bis(methylthio) groups in the target compound are stronger electron donors compared to hydroxyl () or chloro groups (). This enhances aromatic ring activation for electrophilic substitution reactions.
- Steric Profile : The methylthio groups are less bulky than isopropyl substituents (), suggesting lower steric hindrance in reactions compared to the latter.
- Boiling Point/Solubility : The target compound likely has a higher boiling point than ’s analog (C₁₀H₁₁ClOS) due to increased molecular weight (C₁₁H₁₃ClOS₂). Its solubility in organic solvents is expected to surpass hydroxylated analogs (e.g., ) but remain lower than isopropyl-substituted derivatives ().
Electrophilic Aromatic Substitution (EAS) :
- The bis(methylthio) groups strongly activate the phenyl ring, directing EAS to the para and ortho positions relative to existing substituents. This contrasts with ’s compound (4-Cl, cyclopropyl), where the chloro group deactivates the ring.
- Compared to ’s isopropyl-substituted analog, the target compound’s sulfur atoms may facilitate coordination with Lewis acids (e.g., AlCl₃), enhancing Friedel-Crafts acylation efficiency.
Nucleophilic Substitution :
- The chlorine atom on the propanone chain (β-position) is susceptible to nucleophilic substitution. This reactivity is shared with ’s compound (2-Cl, 4-SMe) but may proceed faster in the target compound due to increased electron density from the bis(methylthio) groups.
Oxidation Potential :
- Methylthio groups are prone to oxidation, forming sulfoxides or sulfones. This contrasts with hydroxyl () or methoxy groups (), which are less redox-active under standard conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
